4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine
CAS No.: 1705098-41-4
Cat. No.: VC4548157
Molecular Formula: C13H20N2O3S3
Molecular Weight: 348.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705098-41-4 |
|---|---|
| Molecular Formula | C13H20N2O3S3 |
| Molecular Weight | 348.49 |
| IUPAC Name | 4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]morpholine |
| Standard InChI | InChI=1S/C13H20N2O3S3/c16-21(17,15-5-8-18-9-6-15)14-4-3-13(20-11-7-14)12-2-1-10-19-12/h1-2,10,13H,3-9,11H2 |
| Standard InChI Key | WSVOQYKHKYFGLG-UHFFFAOYSA-N |
| SMILES | C1CN(CCSC1C2=CC=CS2)S(=O)(=O)N3CCOCC3 |
Introduction
The compound 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine is a complex organic molecule that incorporates several key structural elements, including a thiophene ring, a thiazepane ring, and a morpholine moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Synthesis
The synthesis of 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine typically involves multiple steps, including the formation of the thiazepane ring, introduction of the thiophen-2-yl substituent, and finally, the attachment of the morpholine sulfonyl group. This process may involve various organic reactions such as cyclization, substitution, and sulfonylation.
Molecular Docking Studies
Molecular docking studies could provide insights into how this compound interacts with biological targets. Such studies would help predict its potential efficacy and selectivity for specific enzymes or receptors involved in disease processes.
Future Research Directions
Future research should focus on synthesizing this compound and evaluating its biological activities. This could involve:
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Synthesis Optimization: Developing efficient synthesis routes to produce the compound in sufficient quantities for biological testing.
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Biological Evaluation: Conducting in vitro and in vivo studies to assess antimicrobial, anticancer, and other potential therapeutic effects.
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Molecular Modeling: Performing molecular docking and dynamics simulations to understand its interaction with biological targets.
Data Table: Comparison of Related Compounds
This table highlights the diversity of compounds with thiophene and thiazole/thiadiazole motifs, emphasizing the need for specific studies on 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine.
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